Hexachloro-1,3-butadiene (13C4)
Overview
Description
Hexachloro-1,3-butadiene (13C4) is a halogenated aliphatic compound with the molecular formula C4Cl6. It is a colorless liquid at room temperature with a mild turpentine-like odor. This compound is primarily used as a solvent for other chlorine-containing compounds and has niche applications in various industrial processes .
Mechanism of Action
Target of Action
Hexachloro-1,3-butadiene (HCBD) is a halogenated aliphatic compound It’s known that hcbd poses reproductive, genetic, and potentially carcinogenic toxicity to organisms .
Mode of Action
It can react with chlorine under harsh conditions (eg, under pressure in an autoclave at 230-250 °C), generally with cleavage of the carbon skeleton and formation of hexachloroethane and perchloroethylene .
Biochemical Pathways
It’s known that upon biodegradation, photodegradation, and physicochemical degradation processes, hcbd can be degraded to a different extent .
Pharmacokinetics
The compound poorly dissolves in water (4mg/kg at 20°C), but is miscible with ether and ethanol .
Result of Action
HCBD poses reproductive, genetic, and potentially carcinogenic toxicity to organisms, threatening human health and the ecosystem . It’s known to have effects mainly restricted to the kidneys, including carcinogenicity .
Action Environment
HCBD is not found naturally in the environment. It is formed as a by-product when other chemicals are made. HCBD is used mainly to make rubber compounds. It is also used as a solvent (to dissolve other chemicals), a lubricant, a heat transfer liquid, and a hydraulic fluid
Preparation Methods
Hexachloro-1,3-butadiene (13C4) can be synthesized through several methods:
Chlorinolysis: This is a radical chain reaction where hydrocarbons are exposed to chlorine gas under pyrolytic conditions. The hydrocarbon is chlorinated, and the resulting chlorocarbons are broken down.
Direct Chlorination: Hexachloro-1,3-butadiene can also be synthesized via the direct chlorination of butane or butadiene.
Industrial Production: It is often produced as a by-product in the production of carbon tetrachloride and tetrachloroethene.
Chemical Reactions Analysis
Hexachloro-1,3-butadiene (13C4) undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different chlorinated products.
Reduction: The compound can be reduced, often resulting in the formation of less chlorinated derivatives.
Substitution: Hexachloro-1,3-butadiene can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Hexachloro-1,3-butadiene (13C4) has several scientific research applications:
Environmental Analysis: It is used as a reference standard in environmental analysis to detect and quantify pollutants.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of various chemicals, including pesticides and fungicides.
Industrial Applications: It serves as a solvent and heat-transfer liquid in industrial processes.
Comparison with Similar Compounds
Hexachloro-1,3-butadiene (13C4) can be compared with other similar halogenated compounds:
Tetrachloroethylene: Both compounds are used as solvents, but Hexachloro-1,3-butadiene is more chlorinated and has different industrial applications.
Carbon Tetrachloride: While both are by-products of chlorinolysis, Hexachloro-1,3-butadiene has a more complex structure and different reactivity.
Similar compounds include:
- Tetrachloroethylene
- Carbon Tetrachloride
- Hexachloroethane
Properties
IUPAC Name |
1,1,2,3,4,4-hexachloro(1,2,3,4-13C4)buta-1,3-diene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10/i1+1,2+1,3+1,4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNKSTSCBHKHTB-JCDJMFQYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[13C](Cl)Cl)([13C](=[13C](Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264107 | |
Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-70-3 | |
Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93951-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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